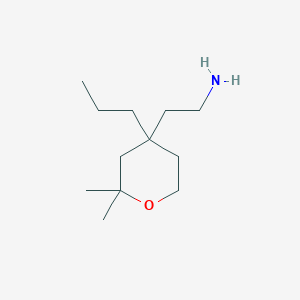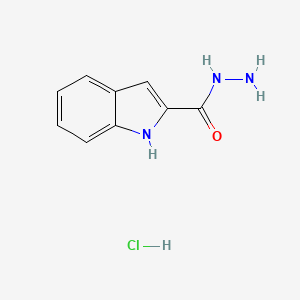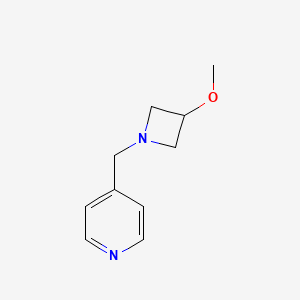
2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine is an organic compound that features a tetrahydropyran ring substituted with a dimethyl and propyl group, and an ethanamine side chain
Preparation Methods
The synthesis of 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine typically involves multiple steps. One common method starts with the removal of the ethoxycarbonyl group from ethyl cyano-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetate to yield the corresponding acetonitrile. This intermediate is then reduced using lithium aluminum hydride to produce this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution: The ethanamine side chain allows for nucleophilic substitution reactions, which can be used to introduce different functional groups.
Scientific Research Applications
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used to study reaction mechanisms and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action for 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with various molecular targets. The ethanamine side chain can act as a nucleophile, participating in substitution reactions. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar compounds to 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine include other tetrahydropyran derivatives and ethanamine-containing compounds. For example:
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Similar in having an ethanamine side chain but differs in the ring structure.
Ethylamine: A simpler compound with just an ethanamine group, lacking the tetrahydropyran ring.
The uniqueness of this compound lies in its combination of a substituted tetrahydropyran ring and an ethanamine side chain, which provides a distinct set of chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,2-dimethyl-4-propyloxan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-4-5-12(6-8-13)7-9-14-11(2,3)10-12/h4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFZVBZDLZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOC(C1)(C)C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2437157.png)
![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437162.png)
![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)

![1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2437166.png)
![2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide](/img/structure/B2437168.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)


![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)
